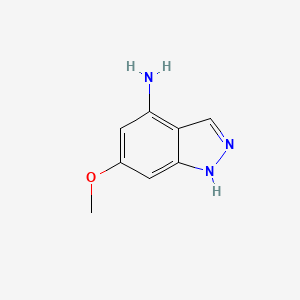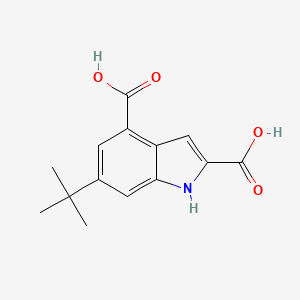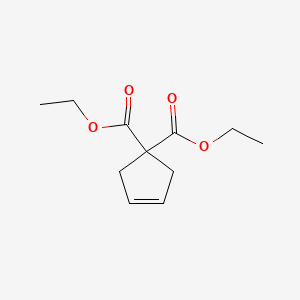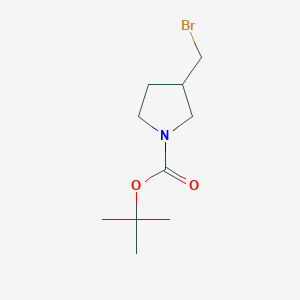![molecular formula C10H12N2O B1292733 2-(tert-Butyl)oxazolo[4,5-c]pyridine CAS No. 873914-35-3](/img/structure/B1292733.png)
2-(tert-Butyl)oxazolo[4,5-c]pyridine
Overview
Description
“2-(tert-Butyl)oxazolo[4,5-c]pyridine” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers . The empirical formula of this compound is C11H12N2O3 and it has a molecular weight of 220.22 .
Molecular Structure Analysis
The SMILES string of “2-(tert-Butyl)oxazolo[4,5-c]pyridine” isCC(C)(C)c1nc2cncc(C(O)=O)c2o1 . This provides a textual representation of the compound’s structure.
Scientific Research Applications
Material Science
In material science, TOCP can be used as a building block for creating novel polymers or small molecules with unique properties. Its rigid structure could contribute to the thermal stability of materials .
Catalysis
TOCP may serve as a ligand in catalytic systems due to its ability to coordinate with metals. This coordination can lead to the development of new catalytic processes that are more efficient or selective .
Organic Synthesis
As a heterocyclic building block, TOCP is valuable in organic synthesis. It can be used to construct more complex molecules, serving as a precursor in the synthesis of various organic compounds .
Analytical Chemistry
In analytical chemistry, TOCP could be used as a standard or reagent in the development of new analytical methods. Its well-defined structure allows for precise measurements and calibrations .
Safety and Hazards
properties
IUPAC Name |
2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2,3)9-12-7-6-11-5-4-8(7)13-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSGJYWVCRIWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647614 | |
| Record name | 2-tert-Butyl[1,3]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)oxazolo[4,5-c]pyridine | |
CAS RN |
873914-35-3 | |
| Record name | 2-tert-Butyl[1,3]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine described in the paper?
A1: The paper presents a novel, efficient method for synthesizing 2-(tert-Butyl)oxazolo[4,5-c]pyridine from 4-bromo-3-pivaloylaminopyridine. The researchers achieved a 78% yield using a base/TBAB promoted microwave-assisted cyclization, significantly faster than the 48 hours required for conventional heating with CuI catalysis []. This faster, higher-yielding method could be valuable for future research exploring potential applications of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)
![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)










